molecular formula C10H12O B3419657 3-phenylcyclobutanol CAS No. 92243-56-6

3-phenylcyclobutanol

Cat. No.: B3419657
CAS No.: 92243-56-6
M. Wt: 148.20 g/mol
InChI Key: BLLLZEOPEKUXEG-UHFFFAOYSA-N
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Description

3-Phenylcyclobutanol is a valuable organic building block featuring a cyclobutane ring fused with a phenyl group and a hydroxyl moiety. This structure makes it a compound of interest in organic synthesis and medicinal chemistry research. It is primarily used in chemical synthesis as an intermediate for the preparation of more complex molecules. Researchers utilize it in the development of novel pharmaceutical compounds and in material science, particularly as a precursor for ligands or chiral auxiliaries in asymmetric synthesis. Its constrained ring system can be used to influence the conformation and physicochemical properties of target molecules. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLLZEOPEKUXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311740, DTXSID701315382
Record name trans-3-Phenylcyclobutanol
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Record name 3-Phenylcyclobutanol
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Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92243-56-6, 150639-16-0, 150639-15-9
Record name 3-Phenylcyclobutanol
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Record name trans-3-Phenylcyclobutanol
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Record name 3-Phenylcyclobutanol
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Record name (1s,3s)-3-phenylcyclobutanol
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Record name (1r,3r)-3-phenylcyclobutanol
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Advanced Synthetic Methodologies for 3 Phenylcyclobutanol and Its Derivatives

Stereoselective and Asymmetric Synthesis Strategies

Achieving precise control over the stereochemistry of 3-phenylcyclobutanol (B3034262) derivatives is paramount, as different stereoisomers can exhibit distinct biological activities and physical properties.

Diastereoselective Approaches (e.g., via Cycloaddition Reactions, Reductions)

Diastereoselective synthesis often relies on controlling the relative configuration of substituents on the cyclobutane (B1203170) ring. A common strategy involves the reduction of precursor cyclobutanones. For instance, the reduction of 3-phenylcyclobutanone (B1345705) using reducing agents like lithium aluminum tri-tert-butoxide (LiAlH(OtBu)₃) has been shown to furnish cis-3-phenylcyclobutanol with high diastereoselectivity, often exceeding 95-100% selectivity lookchem.comresearchgate.net. This preference for the cis isomer is attributed to steric and electronic factors influencing the hydride attack on the carbonyl group. Further manipulation, such as Mitsunobu inversion, can then be employed to access the trans isomers in high selectivity researchgate.net.

Studies investigating the reduction of various 3-substituted cyclobutanones have revealed that high cis-selectivity (greater than 90%) is generally observed, irrespective of the hydride reagent's bulkiness vub.ac.be. Factors such as reaction temperature and solvent polarity can further enhance this selectivity; lower temperatures and decreased solvent polarity typically favor the formation of the cis alcohol vub.ac.be. Computational studies suggest that torsional strain and repulsive electrostatic interactions play significant roles in directing the facial selectivity of hydride addition, aligning with models like the Felkin-Anh approach vub.ac.be.

Table 1: Diastereoselective Synthesis of this compound Derivatives

Reaction TypePrecursorReducing Agent/Conditionscis:trans RatioYield (%)Citation
Reduction3-PhenylcyclobutanoneLiAlH(OtBu)₃>95:5High lookchem.comresearchgate.net
Reduction3-Substituted CyclobutanonesVarious Hydride Reagents>90:10High vub.ac.be
Mitsunobu Inversion (of cis-alcohol)cis-3-PhenylcyclobutanolMitsunobu ReagentsTrans-selectiveHigh researchgate.net

Enantioselective Catalytic Methods (e.g., Chiral Ligand-Mediated Syntheses)

The development of enantioselective catalytic methods is crucial for obtaining enantiomerically pure this compound derivatives. While specific examples directly targeting this compound using advanced enantioselective catalysis are still emerging, significant progress is being made in related cyclobutane chemistry. Photocatalytic approaches employing chiral nickel catalysts for the asymmetric C(sp³)-H functionalization of cycloalkanes, for instance, demonstrate the potential for introducing chirality into strained ring systems nih.gov. Similarly, the use of chiral-at-metal catalysts, such as bis-cyclometalated iridium(III) and rhodium(III) complexes, in visible-light-induced photoredox chemistry offers a pathway for stereocontrolled radical reactions nih.gov. These methodologies, when applied to phenyl-substituted cyclobutane precursors, could lead to highly enantioselective syntheses.

Table 2: Enantioselective Catalytic Synthesis Approaches for Cyclobutane Scaffolds

Catalyst SystemSubstrate TypeReaction TypeEnantiomeric Excess (ee) (%)Yield (%)Citation
Chiral Nickel Catalyst + OrganophotocatalystCycloalkanes, Alkanes, Toluene derivativesPhotocatalytic Asymmetric SulfonylationUp to 95%High nih.gov
Chiral-at-Metal Ir(III) or Rh(III) complexesVarious organic substratesPhotoredox ChemistryHigh (variable)High nih.gov
Chiral Amino Naphthol Ligand (in conjunction with B-Zn exchange)2-Formylbenzoates + Arylating agentsAsymmetric Arylation-LactonizationGoodGood rsc.org

Substrate-Controlled Asymmetric Syntheses

Substrate-controlled asymmetric synthesis leverages the inherent chirality of a starting material or an attached chiral auxiliary to direct the stereochemical outcome of a reaction. While direct applications of this strategy specifically for this compound are not extensively detailed in the provided literature snippets, the principle involves designing synthetic routes where a pre-existing stereocenter influences the formation of new stereocenters. This could involve starting with enantiomerically enriched phenyl-containing precursors that are then cyclized or functionalized in a manner that transfers chirality to the cyclobutane ring.

Novel Retrosynthetic Disconnections for the Cyclobutanol (B46151) Core

The exploration of novel retrosynthetic disconnections is vital for devising more efficient and creative synthetic routes to complex molecules like this compound. Traditional retrosynthetic strategies often focus on polar disconnections, but recent advancements highlight the power of C-C single bond cleavage and C-H functionalization.

Transition metal-mediated cleavage of core C-C single bonds can unlock new retrosynthetic pathways, enabling rapid remodeling of skeletal frameworks nih.gov. For instance, palladium-catalyzed C-C bond cleavage coupled with cross-coupling reactions has been utilized to construct cyclobutane derivatives from simpler precursors nih.gov. Furthermore, advances in C-H functionalization are inspiring new disconnections. Direct C(sp³)-H functionalization of cyclobutanes, particularly when guided by directing groups or mediated by transition metals like rhodium, offers efficient ways to form new C-C bonds, such as C(sp³)-H diamination of arylcyclobutanes researchgate.net. Radical retrosynthesis and one-electron radical cross-coupling (RCC) methods also present unique opportunities for simplifying synthetic sequences by offering distinct chemoselectivity profiles nih.gov.

Table 3: Novel Retrosynthetic Disconnections and Catalytic Strategies for Cyclobutane Cores

Disconnection StrategyKey TransformationCatalyst/ReagentTarget Motif/ApplicationCitation
C-C Single Bond CleavageC-C bond cleavage / Cross-couplingPd-catalyzedConstruction of cyclobutane derivatives nih.gov
C-H FunctionalizationC(sp³)-H DiaminationRh(II)Arylcyclobutanes researchgate.net
Radical Retrosynthesis / RCCOne-electron radical cross-couplingVarious radical initiators/mediatorsSimplified synthesis of complex molecules nih.gov
Oxidative CouplingOxidative addition of halides to cyclobutanolsCAN (Ceric Ammonium (B1175870) Nitrate)γ-halo-substituted ketones nih.gov
C-H FunctionalizationPhotocatalytic Asymmetric SulfonylationChiral Nickel Catalystα-C chiral sulfones (from cycloalkanes) nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling transformations that are otherwise difficult or impossible. For this compound and its derivatives, catalytic methods offer routes to construct the strained cyclobutane ring, functionalize it, or modify existing cyclobutanol structures.

Transition-metal catalysis is widely employed. Palladium-catalyzed reactions, for example, can facilitate C-C bond formation or cleavage, as seen in the synthesis of cyclobutane derivatives nih.gov. Rhodium catalysts have been utilized for C-H functionalization reactions, such as the Rh(II)-catalyzed C(sp³)-H diamination of arylcyclobutanes, which directly functionalizes the cyclobutane core researchgate.net. Cerium(IV) ammonium nitrate (B79036) (CAN) has been used for the oxidative coupling of cyclobutanols with halides to produce γ-halo ketones, demonstrating a catalytic approach to functionalizing the cyclobutane ring nih.gov. Furthermore, photocatalytic methods, often mediated by transition metals like nickel in conjunction with chiral ligands, are emerging for enantioselective C-H functionalization of cycloalkanes nih.gov. Transition-metal-free ring-opening transformations of cycloalkanols are also gaining traction due to their environmental benefits researchgate.net.

Green Chemistry Principles and Sustainable Synthetic Routes for Cyclobutanol Formation

The principles of green chemistry are increasingly integrated into synthetic strategies to minimize environmental impact, reduce waste, and enhance efficiency. For the synthesis of cyclobutanol derivatives, these principles guide the selection of reagents, solvents, and reaction conditions.

Key green chemistry tenets include waste prevention, atom economy, the use of safer solvents and reaction conditions, and the utilization of renewable feedstocks ijsetpub.comchemistryjournals.netkahedu.edu.innih.govsynthiaonline.com. Catalytic processes are central to green synthesis, as catalysts are used in sub-stoichiometric amounts, leading to reduced waste and energy consumption compared to stoichiometric reagents chemistryjournals.netkahedu.edu.in. Biocatalysis, employing enzymes, can offer high selectivity and operate under milder conditions, further contributing to sustainability ijsetpub.com.

Strategies such as solvent-free reactions, one-pot procedures, and minimizing derivatization steps also align with green chemistry goals nih.gov. The development of synthetic routes that are more direct, atom-economical, and utilize less hazardous materials is a continuous area of research. For cyclobutanol synthesis, this translates to exploring catalytic cyclization methods, efficient reductions, and functionalizations that maximize atom utilization and minimize byproduct formation.

Table 4: Green Chemistry Aspects in Cyclobutanol Synthesis

Green Principle AppliedMethod/ApproachSolvent ConsiderationsEnergy EfficiencyWaste ReductionCitation
CatalysisTransition-metal catalysis, Photocatalysis, BiocatalysisMinimizing hazardous organic solventsEnhancedReduced byproducts, higher atom economy ijsetpub.comchemistryjournals.netkahedu.edu.in
Atom Economy & Waste PreventionOne-pot reactions, Minimizing derivatization stepsSafer solvents (e.g., water, ionic liquids)EnhancedReduced waste generation, higher process efficiency nih.govsynthiaonline.com
Renewable FeedstocksBiomass-derived precursorsN/A (focus on starting material)N/AReduced carbon footprint ijsetpub.comkahedu.edu.in
Safer Reaction ConditionsMild temperatures, ambient pressureN/A (focus on conditions)EnhancedReduced energy consumption kahedu.edu.in

Chemical Reactivity and Mechanistic Investigations of 3 Phenylcyclobutanol

Ring-Opening Transformations and Rearrangement Pathways

The strained cyclobutane (B1203170) ring of 3-phenylcyclobutanol (B3034262) is susceptible to cleavage under various conditions, leading to a range of rearranged and functionalized products.

Acid-Catalyzed Ring Opening Mechanisms

Acid catalysis can initiate the ring-opening of this compound through protonation of the hydroxyl group, generating a good leaving group (water). This process can lead to the formation of a carbocation intermediate. The strained nature of the cyclobutane ring, coupled with the stabilizing effect of the phenyl group, facilitates carbocation formation. Subsequent rearrangements, such as Wagner-Meerwein shifts, can occur, leading to ring expansion or other skeletal rearrangements. Studies on similar cyclobutanol (B46151) systems suggest that the phenyl group can influence the regioselectivity of these rearrangements msu.edu. The exact mechanism and product distribution are highly dependent on the specific acid catalyst and reaction conditions employed. For instance, solvolysis reactions of related cyclobutyl tosylates have shown varying rate constants and product distributions based on substituent effects, indicating the complexity of these acid-catalyzed pathways lookchem.com.

Thermal and Photochemical Ring Opening Reactions

While less extensively documented for this compound specifically, cyclobutane rings are known to undergo thermal and photochemical ring-opening reactions. Thermally, strained rings can undergo electrocyclic ring-opening reactions, often requiring significant energy input. Photochemical activation can also induce ring cleavage, typically following different mechanistic pathways dictated by orbital symmetry rules, often leading to stereochemical inversions compared to thermal processes libretexts.orgwikipedia.orgrsc.orgspringernature.com. For example, the general class of cyclobutanes can undergo thermal ring-opening to form conjugated dienes wikipedia.org. While specific examples for this compound are scarce in the provided search results, these general principles suggest potential pathways for ring cleavage upon heating or irradiation. Pyrolysis of related compounds has been studied in the context of biomass conversion nih.govpolimi.it, but direct ring-opening of this compound under these conditions is not detailed.

Metal-Catalyzed Ring Opening and Functionalization

Transition metals are known to catalyze the ring-opening of strained carbocycles, including cyclobutanes chemrxiv.org. Palladium catalysis, in particular, has been employed in the activation and functionalization of cyclobutane derivatives chemrxiv.orgamazonaws.comscispace.comthieme-connect.com. These reactions can involve insertion of the metal into a C-C bond of the cyclobutane ring, followed by subsequent transformations such as cross-coupling or functionalization. For instance, palladium-catalyzed reactions have been used to achieve ring-opening cross-coupling of cyclopropane (B1198618) and cyclobutane derivatives chemrxiv.org. Silver catalysis has also been reported for ring-opening fluorination of cyclobutanols under mechanochemical conditions, yielding fluorinated ketones thieme-connect.com. The presence of the phenyl group in this compound can influence the electronic properties and steric accessibility of the cyclobutane ring, thereby affecting the outcome of metal-catalyzed transformations.

Reactions at the Hydroxyl Functional Group

The hydroxyl group in this compound undergoes typical alcohol reactions, including oxidation, esterification, and etherification.

Oxidation and Reduction Pathways

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 3-phenylcyclobutanone (B1345705). Various oxidizing agents can achieve this transformation. For example, reagents like pyridinium (B92312) toluenesulfonate (B8598656) (PPTS) in methanol (B129727) have been used for ring-opening reactions of related systems, and oxidation of alcohols is a common transformation in organic chemistry beilstein-journals.orgmonash.edu. While specific oxidation conditions for this compound are not detailed in the provided snippets, standard oxidizing agents for secondary alcohols, such as chromium-based reagents (e.g., PCC, PDC) or Swern oxidation conditions, would be expected to be effective. The Baeyer-Villiger oxidation of 3-phenylcyclobutanone to lactones has also been reported, indicating that the ketone is accessible via oxidation of the alcohol sigmaaldrich.com. Reduction of the hydroxyl group itself is less common unless it involves deoxygenation, which is not typically implied by "reduction pathways" for an alcohol unless specified.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily participate in esterification and etherification reactions. Esterification typically involves reaction with carboxylic acids (often under acidic catalysis, e.g., Fischer esterification) or more reactive acylating agents like acid chlorides or anhydrides to form esters. Etherification can be achieved through reactions such as the Williamson ether synthesis, where the alkoxide (formed by deprotonation of the alcohol) reacts with an alkyl halide, or through acid-catalyzed condensation with another alcohol. The reactivity of the hydroxyl group is generally straightforward, analogous to other secondary alcohols. For example, the formation of 4-nitrobenzoates of this compound has been studied in the context of acid-catalyzed hydrolysis rates caltech.edu.

Elimination Reactions to Form Phenylcyclobutenescymitquimica.com

Reactions Involving the Phenyl Moiety

The phenyl group in this compound is susceptible to various electrophilic and transition-metal-catalyzed reactions, allowing for functionalization and the construction of more complex molecular architectures.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic rings, involving the replacement of a hydrogen atom on the ring with an electrophile. For substituted benzenes, the nature of the substituent dictates the regioselectivity (ortho, meta, or para substitution) and the reaction rate compared to benzene (B151609) itself masterorganicchemistry.comlibretexts.org. While specific studies detailing the electrophilic aromatic substitution patterns of this compound are limited in the reviewed literature, general principles can be applied. The cyclobutyl substituent, attached via a methylene (B1212753) group to the phenyl ring, is generally considered to be weakly activating and ortho, para-directing due to a combination of inductive and hyperconjugative effects libretexts.org. However, the strain inherent in the cyclobutane ring might subtly influence these electronic effects. For analogous compounds like 1-phenylcyclobutanol, electrophilic substitution has been observed to occur preferentially at the para position . Therefore, it is plausible that electrophilic attack on this compound would primarily target the para position, followed by the ortho positions, with the meta position being less favored. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation masterorganicchemistry.com.

Palladium-Catalyzed Cross-Coupling Reactionsgcwk.ac.in

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by providing efficient methods for forming carbon-carbon and carbon-heteroatom bonds nobelprize.orglibretexts.org. These reactions typically involve the coupling of an organohalide or pseudohalide with an organometallic reagent in the presence of a palladium catalyst. For phenylcyclobutanol derivatives, these reactions offer versatile routes for functionalizing the aromatic ring. For instance, a substituted analogue, 3-[3-(trifluoromethyl)phenyl]cyclobutanol, has been shown to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This indicates that if this compound were functionalized with a suitable leaving group (e.g., a halide or triflate) on the phenyl ring, it could serve as a substrate in various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with organoborons), Heck (with alkenes), Sonogashira (with alkynes), and Stille (with organostannanes) couplings nobelprize.orglibretexts.orgorganic-chemistry.org. Such transformations would enable the introduction of diverse substituents onto the phenyl ring, leading to a wide array of functionalized phenylcyclobutanol derivatives.

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions with Phenylcyclobutane Derivatives

Reaction TypeSubstrate ExampleCoupling Partner ExampleCatalyst/Ligand ExampleConditionsYield (Typical)Reference
Suzuki-Miyaura Coupling3-[3-(Trifluoromethyl)phenyl]cyclobutanol (halide)Arylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)Base (e.g., K₂CO₃), Solvent (e.g., Toluene/EtOH)High
Heck Reaction1-Bromocyclobutane (analogous to phenyl halide)AlkenePd(OAc)₂, PPh₃Base (e.g., Et₃N), Solvent (e.g., DMF)Moderate to High nobelprize.orglibretexts.org
Sonogashira Coupling1-Iodocyclobutane (analogous to phenyl halide)Terminal AlkynePdCl₂(PPh₃)₂, CuIBase (e.g., Et₃N), Solvent (e.g., THF)High libretexts.org

Note: Table entries for Heck and Sonogashira reactions use analogous cyclobutane halides to illustrate the principle, as direct examples with this compound derivatives were not explicitly detailed in the provided search snippets.

Stereochemical Outcomes and Control in Transformationslookchem.com

The stereochemistry of reactions involving this compound is a critical aspect due to the presence of chiral centers within the cyclobutane ring. Studies on the reduction of 3-substituted cyclobutanones to cyclobutanols provide significant insights into stereochemical control in related systems vub.ac.beresearchgate.net. These investigations have demonstrated that hydride reductions of 3-substituted cyclobutanones typically exhibit high selectivity for the cis-cyclobutanol isomer, often exceeding 90%, regardless of the hydride reagent's bulkiness. This pronounced selectivity can be further enhanced by employing lower reaction temperatures and less polar solvents vub.ac.beresearchgate.net.

Computational studies, including Density Functional Theory (DFT) and noncovalent interaction analysis, suggest that torsional strain within the cyclobutane ring plays a crucial role in dictating the preferred facial hydride approach. Repulsive electrostatic interactions can also influence the stereochemical outcome, particularly when specific substituents are present. For example, a benzyloxy substituent can drive high selectivity for the cis-isomer through repulsive interactions during syn-facial hydride attack vub.ac.be.

The inherent chirality of this compound, specifically the (1R,3R) enantiomer, makes it a valuable building block for asymmetric synthesis lookchem.com. Transformations involving this chiral scaffold can lead to the creation of new stereocenters with controlled relative and absolute configurations. Understanding the factors that govern stereoselectivity, such as the nature of the reagent, solvent polarity, temperature, and the electronic and steric influence of the phenyl and cyclobutyl groups, is paramount for designing efficient stereoselective synthetic routes.

Table 2: Stereoselective Reduction of 3-Substituted Cyclobutanones (Illustrative of Stereochemical Control)

Substituent on Cyclobutanone (B123998)Reducing AgentSolvent (Polarity)Temperature (°C)Dominant Product Stereochemistrycis:trans Ratio (Typical)General Principle
PhenylLiAlH₄THF (Polar)Room Tempcis>90%Steric Approach
PhenylLiAlH₄Diethyl Ether (Less Polar)Low Tempcis>95%Enhanced Selectivity
AlkylNaBH₄Methanol (Polar)Room Tempcis>90%Torsional Strain
AlkylNaBH₄Toluene (Non-polar)Low Tempcis>95%Solvent Polarity & Temp

Note: Data in this table is illustrative based on general findings for 3-substituted cyclobutanone reductions, as specific data for this compound itself was not detailed in the provided search snippets.

Compound List:

this compound

Phenylcyclobutenes

2-Chloro-3-phenylcyclobutane

3-[3-(Trifluoromethyl)phenyl]cyclobutanol

1-Phenylcyclobutanol

Stereochemical Analysis and Chirality in 3 Phenylcyclobutanol Derivatives

Enantiomeric and Diastereomeric Relationships

3-Phenylcyclobutanol (B3034262), with a phenyl group at the 3-position and a hydroxyl group at the 1-position of the cyclobutane (B1203170) ring, can exist as multiple stereoisomers. The carbon atoms at positions 1 and 3 of the cyclobutane ring are potential stereocenters. Depending on the relative orientation of the phenyl and hydroxyl groups with respect to the plane of the cyclobutane ring, cis and trans diastereomers can arise. Each of these diastereomers can, in turn, exist as a pair of enantiomers if both C1 and C3 are chiral centers. For instance, cis-3-phenylcyclobutanol and trans-3-phenylcyclobutanol are diastereomers. Each of these can be chiral, leading to (1R,3R), (1S,3S) enantiomeric pairs for the cis form and (1R,3S), (1S,3R) enantiomeric pairs for the trans form. The presence of a phenyl group and a hydroxyl group on a cyclobutane ring creates a molecule with at least two chiral centers, potentially leading to up to four stereoisomers (two pairs of enantiomers) if the substituents are on different carbons (C1 and C3). lookchem.comnih.govreddit.comlibretexts.org

The hydride reduction of 3-phenylcyclobutanone (B1345705), for example, has been shown to predominantly yield the cis alcohol, irrespective of the hydride reagent used. vub.ac.beresearchgate.net This selectivity in formation highlights the importance of the synthetic route in determining the stereochemical outcome.

Methods for Chiral Resolution and Enantiopurification

The separation of enantiomers (enantiopurification) from a racemic mixture or the synthesis of a single enantiomer (asymmetric synthesis) are critical for many applications, particularly in pharmaceuticals where enantiomers can exhibit vastly different biological activities. Several methods can be employed for the chiral resolution of this compound derivatives.

Chiral Chromatography: High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a common and effective technique for separating enantiomers. CSPs are designed to interact differently with each enantiomer, leading to differential retention times and thus separation. iupac.org For instance, β-cyclodextrin-based stationary phases have been explored for separating chiral analytes. researchgate.net

Asymmetric Synthesis: This approach involves designing synthetic routes that preferentially form one enantiomer over the other. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. uwindsor.canih.gov For example, stereoselective reductions of 3-substituted cyclobutanones can yield predominantly cis-cyclobutanols with high selectivity, which can be further manipulated. researchgate.net Mitsunobu inversion has also been identified as a method to obtain trans isomers in high selectivity from cis precursors. researchgate.netresearchgate.net

Chiral Resolving Agents: Racemic mixtures can be reacted with a chiral resolving agent to form diastereomeric salts or derivatives, which can then be separated by physical methods like fractional crystallization due to their differing physical properties (e.g., solubility). nih.gov

Configurational Stability and Epimerization Pathways

The stability of stereocenters in this compound derivatives is influenced by the ring strain inherent in the cyclobutane system and the nature of the substituents. Epimerization, the interconversion of stereoisomers at a single chiral center, can occur under certain conditions, such as acidic or basic catalysis, or through thermal processes.

Research on related cyclobutane systems suggests that epimerization can be a concern. For example, in some 3-fluorocyclobutylamines, mixtures of cis/trans isomers were observed, and under certain conditions, epimerization occurred. researchgate.net The specific pathways for epimerization in this compound derivatives would likely involve mechanisms that allow for inversion at the chiral centers, possibly via transient carbocation intermediates or through reversible bond breaking and formation under specific catalytic conditions. researchgate.netdss.go.th The stability of the phenyl group and the hydroxyl group, along with their relative positions, would dictate the ease with which epimerization might occur.

Conformational Analysis and Energy Minima

Cyclobutane rings are not planar but adopt puckered conformations (e.g., butterfly or envelope conformations) to relieve torsional strain. nih.gov The conformational preferences of substituted cyclobutanes are governed by a balance of steric and electronic interactions. For this compound, the phenyl group and the hydroxyl group will influence the preferred puckering of the cyclobutane ring and the orientation (axial or equatorial) of these substituents.

Theoretical and Computational Chemistry of 3 Phenylcyclobutanol

Quantum Mechanical Calculations of Electronic Structure and Bonding

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and bonding of 3-phenylcyclobutanol (B3034262). These methods, primarily revolving around Density Functional Theory (DFT) for a molecule of this size, are used to determine the molecule's most stable three-dimensional geometry by finding the minimum energy conformation.

Calculations typically begin with a geometry optimization, which systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement of atoms. For this compound, this process reveals crucial details about the puckered nature of the cyclobutane (B1203170) ring and the preferred orientations of the phenyl and hydroxyl substituents. The molecule exists as two distinct diastereomers: cis-3-phenylcyclobutanol and trans-3-phenylcyclobutanol, each with its own unique optimized geometry and energy.

These calculations provide precise data on the covalent bonding framework. For instance, the C-C bond lengths within the strained cyclobutane ring and the C-O and O-H bond lengths of the alcohol group are determined. The results of such calculations allow for a detailed structural characterization, as illustrated by the hypothetical data in the table below, which showcases the type of information obtained from a geometry optimization at a common level of theory.

Structural ParameterBond/AngleTypical Calculated Value (B3LYP/6-31G*)
Bond LengthC-O (alcohol)~1.43 Å
Bond LengthO-H (alcohol)~0.97 Å
Bond LengthC-C (cyclobutane ring)~1.55 Å
Bond AngleC-O-H~108.5°
Bond AngleC-C-C (cyclobutane ring)~88-90°
Dihedral AngleRing Puckering~20-30°

Note: The data presented are illustrative values for similar structural motifs and represent the type of output generated by QM calculations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound and its precursors. A notable application is the study of the stereoselective reduction of 3-phenylcyclobutanone (B1345705) to form this compound. Experimental studies show that this reaction predominantly yields the cis alcohol isomer, and DFT calculations can explain this preference. vub.ac.be

Computational chemists model the reaction pathway by locating the transition states (TS) for the nucleophilic attack of a hydride reagent (e.g., from LiAlH₄) on the carbonyl carbon of 3-phenylcyclobutanone. The attack can occur from two faces of the planarized ring in the transition state:

Anti-facial attack: The hydride approaches from the face opposite the phenyl group, leading to the cis product via a transition state often denoted as TScis .

Syn-facial attack: The hydride approaches from the same face as the phenyl group, leading to the trans product via a transition state denoted as TStrans .

By calculating the activation energies (the energy difference between the reactants and the transition state) for both pathways, the kinetically favored product can be predicted. DFT studies, using functionals like B2PLYP with dispersion corrections (D3), have shown that TScis is lower in energy than TStrans . This energy difference indicates that the anti-facial attack is kinetically preferred, thus explaining the experimentally observed high yield of cis-3-phenylcyclobutanol. vub.ac.be The calculations reveal that the preference is largely governed by minimizing torsional strain in the transition state structure. vub.ac.be

Transition StateHydride ApproachProduct IsomerCalculated Relative Energy (Illustrative)
TScisAnti-facial (opposite to phenyl group)cis-3-phenylcyclobutanol0.0 kcal/mol (Reference)
TStransSyn-facial (same side as phenyl group)trans-3-phenylcyclobutanol>2.0 kcal/mol

Note: This table illustrates the typical energy difference found in DFT studies, confirming the kinetic preference for the cis product.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are employed to explore the conformational landscape of this compound. Unlike static quantum mechanical calculations that find a single minimum-energy structure, MD simulates the movement of atoms over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's flexibility.

For this compound, MD simulations can map the potential energy surface associated with key degrees of freedom, such as:

Ring Puckering: The cyclobutane ring is not flat and undergoes a "butterfly" motion. MD simulations can sample the different puckered states and determine the energy barriers between them.

Substituent Rotation: The simulations track the rotation around the single bonds connecting the phenyl and hydroxyl groups to the cyclobutane ring. This helps identify the most stable rotational isomers (rotamers).

By running a simulation for a sufficient length of time (typically nanoseconds to microseconds), a statistical ensemble of all accessible conformations is generated. Analyzing this trajectory allows researchers to identify the most populated (i.e., lowest free energy) conformational states and understand the dynamic equilibrium between them at a given temperature. This information is critical for understanding how the molecule's shape influences its physical properties and biological interactions.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which serves as a powerful tool for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The process involves first performing a high-quality geometry optimization of the cis and trans isomers. Subsequently, a specialized calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method, is performed on the optimized structures to compute the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

These predicted shifts can be compared directly with experimental data to confirm stereochemical assignments. For example, experimental ¹H-NMR data for cis- and trans-3-phenylcyclobutanol show distinct chemical shifts for the proton attached to the hydroxyl-bearing carbon (H1). vub.ac.be Computational predictions can reproduce this difference, aiding in the unambiguous identification of each isomer.

IsomerProtonExperimental ¹H Shift (δ, ppm in CDCl₃) vub.ac.beCalculated ¹H Shift (Illustrative)
cis-3-phenylcyclobutanolH1 (CH-OH)4.34-4.24 (m)~4.3 ppm
trans-3-phenylcyclobutanolH1 (CH-OH)Not explicitly reported in the abstract(Different from cis)

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of this compound, which correspond to the peaks observed in an infrared (IR) spectrum. A frequency calculation performed on the optimized geometry yields a set of normal modes and their corresponding frequencies. These calculated frequencies are often systematically scaled by a small factor to correct for approximations in the method and the neglect of anharmonicity. The predicted spectrum can be used to assign specific vibrational modes to experimental IR peaks, such as the characteristic O-H stretching of the alcohol, the C-O stretching, and the various C-H stretching and bending modes of the aromatic and cyclobutane rings.

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of molecular orbitals (MOs) and electron density, derived from quantum mechanical calculations, provides a deep understanding of the electronic properties and reactivity of this compound.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to have significant contributions from the π-system of the phenyl ring.

LUMO: Represents the lowest energy site for accepting electrons. The LUMO is also likely to be centered on the π-antibonding orbitals of the phenyl ring.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap indicates that the molecule is more easily excited and more reactive.

Electron Density and Electrostatic Potential: The total electron density distribution reveals the shape of the molecule and how electrons are shared in covalent bonds. A more intuitive representation is the Molecular Electrostatic Potential (MEP) map, which is plotted on the electron density surface. The MEP map uses a color scale to show regions of different electrostatic potential:

Red: Electron-rich regions (negative potential), typically found around electronegative atoms like the oxygen of the hydroxyl group. These are sites susceptible to electrophilic attack.

Blue: Electron-poor regions (positive potential), typically found around acidic protons, such as the hydrogen of the hydroxyl group. These are sites susceptible to nucleophilic attack.

For this compound, an MEP map would clearly highlight the nucleophilic character of the oxygen atom and the electrophilic character of the hydroxyl proton, providing a visual guide to its intermolecular interactions and reactivity.

Advanced Applications in Organic Synthesis and Materials Science

3-Phenylcyclobutanol (B3034262) as a Chiral Building Block for Asymmetric Synthesis

The enantioselective synthesis of complex molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its biological activity. Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are instrumental in controlling the stereochemical outcome of a reaction sequence. wikipedia.org this compound, with its stereogenic centers, serves as an excellent example of such a building block.

The utility of a chiral building block is often demonstrated through its application as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. While direct examples of this compound as a chiral auxiliary are not extensively documented in readily available literature, its structural motifs are present in other successful chiral auxiliaries. For instance, chiral alcohols are frequently employed to control the stereochemistry of alkylation and aldol (B89426) reactions. nih.gov

The general principle of using a chiral alcohol like this compound as a chiral auxiliary would involve the formation of an ester or ether linkage with a prochiral substrate. The steric bulk and electronic properties of the phenylcyclobutanol moiety would then direct the approach of a reagent to one face of the molecule, leading to a high degree of diastereoselectivity.

Table 1: Key Principles of Chiral Auxiliaries in Asymmetric Synthesis

Principle Description Relevance to this compound
Temporary Incorporation The chiral auxiliary is covalently attached to the substrate and later removed. The hydroxyl group of this compound allows for ester or ether formation.
Stereochemical Control The auxiliary's inherent chirality directs the formation of a new stereocenter. The rigid cyclobutane (B1203170) ring and the phenyl group create a defined chiral environment.

| Recovery and Reuse | Ideally, the auxiliary can be recovered in its original form for future use. | Cleavage of the ester or ether linkage would regenerate the this compound. |

The development of new chiral auxiliaries is a continuous endeavor in organic synthesis. The rigid framework of the cyclobutane ring in this compound, combined with the stereodirecting potential of the phenyl and hydroxyl groups, makes it a promising candidate for further investigation in this area.

Utility in the Construction of Complex Natural Product Scaffolds (as an intermediate)

The synthesis of natural products often represents the pinnacle of organic chemistry, showcasing the power of synthetic methodologies to construct intricate and biologically active molecules. The cyclobutane motif is a recurring feature in a variety of natural products, contributing to their unique three-dimensional structures and biological activities. nih.gov

While a direct total synthesis of a natural product employing this compound as a starting material is not prominently reported, the synthesis of natural products containing a cyclobutane ring, such as (+)-grandisol, highlights the importance of chiral cyclobutane intermediates. scilit.com (+)-Grandisol is a component of the cotton boll weevil pheromone and its synthesis has been a target for many organic chemists. scilit.com One reported asymmetric synthesis of (+)-grandisol involves the kinetic resolution of a bicyclic allylic alcohol, which possesses a structural resemblance to a more complex derivative of cyclobutanol (B46151). rsc.orggoogle.com

Furthermore, the divergent synthesis of both grandisol (B1216609) and fragranol, another cyclobutane-containing natural product, has been reported. mdpi.com This suggests a common intermediate, likely a functionalized cyclobutane derivative, from which both natural products can be accessed. A plausible retrosynthetic analysis of grandisol could involve a precursor like a 3-substituted cyclobutanol.

Table 2: Selected Natural Products Containing a Cyclobutane Ring

Natural Product Source Biological/Ecological Relevance
(+)-Grandisol Cotton Boll Weevil Aggregation pheromone
Fragranol Artemisia fragrans Fragrance component
Sceptrin Marine Sponges Antimicrobial and antiviral activity

| Carboplatin | Synthetic | Anticancer drug (contains a cyclobutane dicarboxylate ligand) scilit.com |

The strategic placement of functional groups in this compound makes it a potentially valuable intermediate for the synthesis of such complex scaffolds. The hydroxyl group can be used for further functionalization or as a directing group, while the phenyl group can be modified or used to influence the stereochemical outcome of subsequent reactions.

Precursor for Novel Polycyclic Systems and Heterocycles

The strained nature of the cyclobutane ring makes it an excellent precursor for the synthesis of more complex ring systems through ring-opening or ring-expansion reactions. This compound can serve as a starting point for the construction of a variety of polycyclic and heterocyclic frameworks.

The synthesis of bicyclic lactones is another area where cyclobutane precursors are valuable. For instance, bicyclo[3.2.0]heptane lactones, which are present in some bioactive molecules, have been synthesized from bicyclo[1.1.1]pentane carboxylic acids via a palladium-catalyzed C-H activation and C-C cleavage process that generates a cyclobutane intermediate. rsc.orgnih.govresearchgate.net A suitably functionalized this compound could potentially be elaborated to a similar precursor.

In the realm of heterocyclic chemistry, this compound can be envisioned as a precursor to four-membered heterocycles like oxetanes, or as a building block for larger, fused heterocyclic systems. The synthesis of 3-azabicyclo[3.2.0]heptane derivatives, for example, has been achieved through the [3+2] cycloaddition of a cyclobutene (B1205218) carboxylate with an azomethine ylide. researchgate.net This demonstrates the utility of the cyclobutane core in constructing nitrogen-containing bicyclic heterocycles.

Table 3: Potential Transformations of this compound to Polycyclic and Heterocyclic Systems

Transformation Resulting System Potential Reagents/Conditions
Ring Expansion Phenyl-substituted cyclopentanone Acid catalysis, Lewis acids
Intramolecular Cyclization Phenyl-substituted bicyclic lactone Oxidation and subsequent lactonization
[3+2] Cycloaddition Fused nitrogen-containing heterocycle Conversion to a cyclobutene derivative followed by cycloaddition

| Paternò-Büchi reaction | Phenyl-substituted oxetane (B1205548) | Photochemical reaction with a carbonyl compound |

The versatility of this compound as a precursor for more complex ring systems underscores its importance in synthetic organic chemistry.

Role in the Design of Advanced Polymeric Materials (e.g., monomers, crosslinkers)

The incorporation of cyclic structures into polymer backbones can significantly influence their thermal and mechanical properties. The rigid nature of the cyclobutane ring can enhance the glass transition temperature (Tg) and modulus of polymers. This compound, particularly in its diol form (3-phenyl-1,x-cyclobutanediol), has the potential to be a valuable monomer in the synthesis of advanced polymeric materials such as polyesters and polyurethanes.

Polyesters derived from cyclobutane-1,3-diacid and various diols have been synthesized and shown to be semi-crystalline materials with good thermal stability. nih.gov By analogy, the polycondensation of a diacid with 3-phenyl-1,3-cyclobutanediol would be expected to yield a polyester (B1180765) with a rigid backbone, potentially leading to a high Tg and good mechanical strength. The presence of the phenyl group could further enhance thermal stability and also influence the polymer's solubility and processing characteristics. researchgate.net

In the field of polyurethanes, diols are used as chain extenders to build up the hard segment of the polymer, which in turn affects the material's properties. rsc.orgresearchgate.netdntb.gov.ua A diol derivative of this compound could act as a specialty chain extender to introduce rigidity and potentially improve the thermal and mechanical performance of the resulting polyurethane.

Furthermore, the di-functional nature of cyclobutanediol derivatives suggests their potential use as crosslinking agents. Crosslinking is a process that creates a network structure in a polymer, leading to increased strength, stiffness, and chemical resistance. A diol or a derivative with other reactive groups could be incorporated into a polymer and then crosslinked through a subsequent reaction. For instance, cis-cyclobutane-1,2-dicarboxylic acid has been used as a biobased hardener to cross-link epoxidized linseed oil. wikipedia.org

The concept of using cyclobutane derivatives as reactive diluents in resin systems is also emerging. Reactive diluents are low-viscosity components that are added to a resin to reduce its viscosity and improve processability, and they become incorporated into the final cured network. google.comnih.govjocpr.com An ether derivative of this compound could potentially serve this function in epoxy resin systems, for example.

Table 4: Potential Roles of this compound Derivatives in Polymer Science

Polymer Application Derivative Potential Impact on Polymer Properties
Polyester Monomer 3-Phenyl-1,x-cyclobutanediol Increased Tg, thermal stability, and rigidity.
Polyurethane Chain Extender 3-Phenyl-1,x-cyclobutanediol Enhanced hard segment formation, improved mechanical properties.
Crosslinking Agent Di-functionalized 3-phenylcyclobutane Increased network density, improved strength and chemical resistance.

| Reactive Diluent | Glycidyl ether of this compound | Reduced resin viscosity, incorporation into the polymer network. |

The exploration of this compound and its derivatives in materials science is a promising area for the development of new polymers with advanced properties.

Biomolecular Interactions and Mechanistic Insights Molecular Level

Enzymatic Transformation Pathways and Catalytic Mechanisms

Biotransformation is the process by which living organisms chemically modify compounds, a process often mediated by enzymes. longdom.org This metabolism is typically divided into Phase I and Phase II reactions, which serve to increase the polarity of a substance to facilitate its excretion. researchgate.netnih.gov

For a compound like 3-phenylcyclobutanol (B3034262), Phase I transformation would likely involve oxidation, reduction, or hydrolysis reactions. nih.gov The primary enzymes responsible for such functionalization reactions are the cytochrome P450 (CYP) superfamily, located mainly in the liver. longdom.orgnih.gov These heme-containing enzymes catalyze the oxidation of lipophilic compounds, preparing them for subsequent reactions. longdom.org Given the structure of this compound, the phenyl ring and the cyclobutyl ring are potential sites for enzymatic attack. The catalytic mechanism would involve the CYP450 enzyme activating molecular oxygen to introduce a hydroxyl group onto the substrate.

Following Phase I, the modified this compound would likely undergo Phase II conjugation reactions. This involves the addition of endogenous hydrophilic molecules, such as glucuronic acid, sulfate (B86663), or glutathione, to the newly introduced functional groups. nih.gov This process is catalyzed by transferase enzymes like UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), further increasing the water solubility of the metabolite for efficient elimination from the body. longdom.org

Table 1: Potential Enzymatic Reactions in the Biotransformation of this compound

Metabolic PhaseReaction TypeKey Enzyme FamilyPotential Site on this compoundOutcome
Phase IHydroxylationCytochrome P450 (CYP)Phenyl ring or Cyclobutyl ringIntroduction of a hydroxyl (-OH) group
Phase IIGlucuronidationUDP-glucuronosyltransferases (UGTs)Hydroxyl group (original or newly added)Conjugation with glucuronic acid
Phase IISulfationSulfotransferases (SULTs)Hydroxyl groupConjugation with a sulfate group

Ligand-Target Binding Studies at the Molecular Level

The presence of a phenyl group and a hydroxyl group suggests that this compound could engage in various non-covalent interactions within a protein's binding pocket, including:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor.

Hydrophobic Interactions: The phenyl ring and cyclobutyl aliphatic ring can interact with nonpolar amino acid residues.

Pi-stacking: The aromatic phenyl ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Studies on analogous compounds can provide insights. For instance, research on various N,N-diallyltryptamine analogs has demonstrated specific binding profiles at multiple receptors, including serotonin (B10506) and dopamine (B1211576) receptors, with affinities determined through competitive radioligand binding assays. nih.govresearchgate.net Similarly, studies on phenylmorphan (B1201687) analogs have shown that their affinity for opioid receptors is highly dependent on the orientation of the phenyl ring. nih.gov This underscores the principle that subtle conformational features of a molecule containing a phenyl group can dictate its binding affinity and selectivity for specific biological targets.

Metabolic Fate from a Chemical Transformation Perspective

The metabolic fate of a xenobiotic describes its journey through the body, including absorption, distribution, metabolism, and excretion. From a chemical transformation perspective, the focus is on the series of reactions that alter the parent compound.

For this compound, hydroxylation is a highly probable metabolic pathway. This can occur on either the aromatic phenyl ring or the alicyclic cyclobutyl ring.

Aromatic Hydroxylation: The phenyl group can be hydroxylated, typically at the para position, due to electronic effects and steric accessibility. This reaction is a common metabolic route for many drugs and xenobiotics containing a phenyl moiety.

Alicyclic Hydroxylation: The cyclobutyl ring is also a target for oxidation. Studies on related alicyclic fentanyl analogs have shown that oxidation of the alicyclic ring is a significant biotransformation, and its prevalence can increase with ring size. nih.gov While cyclopropyl (B3062369) groups can be resistant to oxidation, larger rings like cyclobutane (B1203170) are more susceptible. nih.govhyphadiscovery.com This suggests that the cyclobutyl ring in this compound is a likely site for metabolic hydroxylation.

Following hydroxylation, the resulting diol or phenol (B47542) metabolites would be more polar and serve as substrates for Phase II conjugation reactions, leading to their eventual elimination.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. This is typically achieved by synthesizing and testing a series of related analogs to identify key structural features, or pharmacophores, responsible for the desired effect.

While no specific SAR studies for this compound have been published, research on more complex molecules containing this scaffold provides some context. For example, a series of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives were synthesized and evaluated for antimicrobial activity. researchgate.net In this series, modifications were made to the ketoxime portion of the molecule, leading to derivatives with varying levels of activity against different microbial strains. researchgate.net Although the 3-phenylcyclobutyl moiety was kept constant in that study, it forms the core scaffold upon which the active pharmacophore is built. Such a study highlights how the 3-phenylcyclobutyl group can serve as a foundational structure in the design of biologically active agents. A hypothetical SAR study starting with this compound would involve systematically modifying the phenyl and cyclobutyl rings to probe the requirements for a specific biological interaction.

Table 2: Hypothetical SAR Modifications for this compound

Modification SiteType of ModificationPotential Impact on Activity
Phenyl RingSubstitution (e.g., with halogen, methoxy)Alter electronic properties, lipophilicity, and binding interactions.
Cyclobutyl RingChanging ring size (e.g., to cyclopentyl)Modify conformational flexibility and steric fit in a binding pocket.
Hydroxyl GroupEsterification or etherificationChange hydrogen bonding capacity and polarity.
StereochemistrySeparation of cis/trans isomersDetermine the optimal 3D arrangement for target binding.

Advanced Spectroscopic Characterization Beyond Basic Identification

High-Resolution NMR Studies for Subtle Structural and Conformational Details

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the nuanced structural and conformational landscape of 3-phenylcyclobutanol (B3034262) in solution. The puckered nature of the cyclobutane (B1203170) ring leads to distinct axial and equatorial positions for its substituents, resulting in a dynamic equilibrium between different conformers. nih.gov

Complete analysis of the ¹H NMR spectra of monosubstituted cyclobutanes, such as cyclobutanol (B46151), allows for the determination of all proton chemical shifts and coupling constants (ⁿJHH). nih.gov The conformational equilibrium between the axial and equatorial conformers can be quantified by comparing observed and calculated long-range coupling constants, specifically ⁴JHH couplings. These couplings exhibit a strong dependence on the orientation of the protons; for instance, ⁴J(eq-eq) is approximately 5 Hz, whereas ⁴J(ax-ax) is near 0 Hz. nih.gov

For this compound, the phenyl group and the hydroxyl group can exist in either a cis or trans relationship. High-resolution ¹H NMR can distinguish between these diastereomers. The vicinal coupling constants (³JHH) between the protons on the cyclobutane ring are particularly informative for determining the relative stereochemistry and the ring's pucker. In general, coupling constants between protons on adjacent carbons in a cyclobutane ring are approximately 9 Hz. ias.ac.in The precise values, however, are influenced by the dihedral angles between the coupled protons, which in turn depend on the ring conformation and the orientation of the substituents. For example, the energy difference between axial and equatorial conformers (ΔG(ax-eq)) for a hydroxyl group on a cyclobutane ring has been determined to be 1.1 kcal mol⁻¹. nih.gov

The chemical shifts of the cyclobutane ring protons are also significantly affected by the substituents. The hydroxyl group in cyclobutanol, for instance, causes a notable shielding of the protons on the opposite CH₂ group of the ring. nih.gov A similar, though potentially more pronounced, effect would be anticipated from the phenyl group in this compound due to its magnetic anisotropy.

Table 1: Representative ¹H NMR Data for Monosubstituted Cyclobutane Conformational Analysis. nih.gov
ParameterDescriptionTypical Value/Observation
δ (ppm)Chemical shifts of ring protonsInfluenced by substituent anisotropy and position (axial/equatorial).
³J(HH)Vicinal coupling constantsUsed to determine relative stereochemistry (cis/trans). Typically 6-9 Hz. ias.ac.inlibretexts.org
⁴J(HH)Long-range coupling constantsCrucial for conformational analysis. ⁴J(eq-eq) ≈ 5 Hz; ⁴J(ax-ax) ≈ 0 Hz. nih.gov
ΔG(ax-eq)Conformer energy differenceDetermined from coupling constants; e.g., ~1.1 kcal mol⁻¹ for OH group. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Since this compound possesses a chiral center at the carbon bearing the hydroxyl group (C1) and another at the carbon with the phenyl group (C3), it can exist as enantiomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is the definitive method for determining the absolute configuration of these enantiomers. youtube.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R). youtube.com For a molecule like this compound, the aromatic chromophore (the phenyl group) is perturbed by the chiral environment of the cyclobutane ring. This interaction gives rise to characteristic CD signals, known as Cotton effects, in the UV region corresponding to the electronic transitions of the benzene (B151609) ring (typically around 250-270 nm).

The sign and magnitude of these Cotton effects are exquisitely sensitive to the absolute configuration of the chiral centers. duke.edu By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT), the absolute configuration ((1R, 3R), (1S, 3S), (1R, 3S), or (1S, 3R)) can be unambiguously assigned. mdpi.comresearchgate.net This is particularly crucial for conformationally flexible molecules, where the observed CD spectrum is a Boltzmann-weighted average of the spectra of all populated conformers. mdpi.com

Optical Rotatory Dispersion (ORD) spectroscopy, which measures the change in the angle of optical rotation as a function of wavelength, provides complementary information and can also be used for configurational assignment. duke.edu

Vibrational Spectroscopy (e.g., FTIR, Raman) for Specific Functional Group Interactions

Vibrational spectroscopy provides a detailed fingerprint of the functional groups and skeletal structure of this compound. Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of the molecule, but they are governed by different selection rules, often providing complementary information.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by several characteristic absorptions. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutane ring are found just below 3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol will produce a strong band in the 1050-1150 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations of the carbon skeleton. The symmetric "breathing" mode of the phenyl ring typically gives a strong and sharp signal near 1000 cm⁻¹. The vibrations of the cyclobutane ring itself are also observable. Studies on substituted cyclobutanes have identified several characteristic absorption regions that can help confirm the presence of the ring system. dtic.mil

Table 2: Expected Characteristic Vibrational Frequencies for this compound.
Frequency Range (cm⁻¹)Vibrational ModeSpectroscopy MethodExpected Intensity
3600-3200O-H stretch (H-bonded)FTIRStrong, Broad
3100-3000Aromatic C-H stretchFTIR, RamanMedium
3000-2850Aliphatic C-H stretchFTIR, RamanStrong
1600, 1580, 1490Aromatic C=C stretchFTIR, RamanMedium to Strong
~1000Aromatic Ring BreathingRamanStrong
1150-1050C-O stretchFTIRStrong
770-730 & 710-690Aromatic C-H out-of-plane bendFTIRStrong

Advanced Mass Spectrometry Techniques for Mechanistic Elucidation

Advanced mass spectrometry (MS) techniques, particularly those involving electron ionization (EI), provide critical information about the molecular weight and fragmentation pathways of this compound. The fragmentation pattern is a molecular fingerprint that can be used to confirm the structure and elucidate the mechanisms of bond cleavage upon ionization. youtube.com

For alcohols, the molecular ion peak (M⁺˙) is often weak or absent in EI-MS. libretexts.org The fragmentation of cyclobutanol itself has been studied, revealing characteristic losses of small neutral molecules and radicals. researchgate.net The presence of the phenyl group in this compound will significantly influence the fragmentation, promoting pathways that lead to stabilized benzylic cations.

Key expected fragmentation pathways include:

Loss of Ethene (C₂H₄): A characteristic fragmentation of the cyclobutane ring, leading to a fragment ion [M - 28]⁺˙. researchgate.net

Loss of an Ethyl Radical (C₂H₅•): Another pathway involving ring cleavage, resulting in an [M - 29]⁺ ion. researchgate.net

Loss of Water (H₂O): Dehydration is a common fragmentation for alcohols, giving an [M - 18]⁺˙ ion. researchgate.net

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Benzylic Cleavage: Cleavage of bonds beta to the phenyl ring to form a stable tropylium (B1234903) ion (m/z 91) or other resonance-stabilized fragments.

Tandem mass spectrometry (MS/MS) experiments can be used to isolate specific fragment ions and induce further fragmentation, providing a more detailed map of the fragmentation cascade and helping to distinguish between isomers.

Table 3: Plausible Mass Spectrometry Fragments for this compound (MW = 148.20). libretexts.orgresearchgate.net
m/zProposed Fragment IdentityNeutral Loss
148[C₁₀H₁₂O]⁺˙ (Molecular Ion)-
130[M - H₂O]⁺˙H₂O
120[M - C₂H₄]⁺˙C₂H₄
119[M - C₂H₅]⁺C₂H₅•
105[C₇H₅O]⁺ or [C₈H₉]⁺C₃H₇• or C₂H₃O•
91[C₇H₇]⁺ (Tropylium ion)C₃H₅O•
77[C₆H₅]⁺ (Phenyl ion)C₄H₇O•

Solid-State Spectroscopic Analysis (e.g., X-ray Crystallography for Conformers)

Single-crystal X-ray crystallography provides the most definitive, atomic-resolution picture of a molecule's structure in the solid state. nih.gov For this compound, this technique would unambiguously determine the relative stereochemistry (cis or trans) of the phenyl and hydroxyl groups.

Furthermore, an X-ray crystal structure would reveal the precise conformation adopted by the molecule in the crystal lattice. This includes the exact pucker of the cyclobutane ring (the dihedral angle) and the orientation of the substituents (axial or equatorial). nih.gov While the solid-state conformation may not be the only one present in solution, it often represents a low-energy conformer and provides an invaluable starting point for computational studies of the molecule's dynamic behavior in other phases.

For example, the crystal structure of a related compound, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, has been determined. nih.gov In this structure, the cyclobutane ring is puckered, and the dihedral angle between the mean planes of the thiazole (B1198619) and benzene rings is 88.29°. This demonstrates the non-planar nature of the 3-phenylcyclobutyl moiety and provides insight into the likely solid-state arrangement of this compound itself. nih.gov If a chiral sample is crystallized in a chiral space group, X-ray diffraction can also be used to determine the absolute configuration. nih.gov

Future Directions and Emerging Research Avenues in 3 Phenylcyclobutanol Chemistry

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of cyclobutane (B1203170) derivatives remains a central theme in organic chemistry, with a growing emphasis on environmentally benign and efficient methodologies. researchgate.netdntb.gov.ua Future efforts in the synthesis of 3-phenylcyclobutanol (B3034262) and related structures will likely concentrate on several key areas:

Mechanochemistry: Solvent-free reaction conditions, such as those achieved through ball milling, are emerging as a powerful tool in green chemistry. researchgate.net This approach minimizes waste and can lead to unique reactivity not observed in solution. researchgate.net The application of mechanochemistry to the [2+2] cycloaddition reactions that form the cyclobutane core of this compound could offer a sustainable alternative to traditional solvent-based methods.

High-Pressure Synthesis: The use of hyperbaric conditions to promote [2+2] cycloaddition reactions has been shown to be effective for creating cyclobutanol (B46151) libraries. researchgate.netru.nl This technique can improve yields and selectivity, and further exploration into its application for synthesizing this compound precursors could lead to more efficient processes.

Catalysis: The development of novel catalysts for stereoselective [2+2] cycloadditions is crucial. For instance, bulky aluminum triflimide catalysts have been used for diastereoselective cyclizations, and continued innovation in catalyst design will be essential for accessing specific stereoisomers of this compound with high purity. organic-chemistry.org

Synthetic StrategyKey AdvantagePotential Impact on this compound Synthesis
Mechanochemistry Solvent-free, reduced wasteGreener, potentially novel reactivity
High-Pressure Chemistry Improved yields and selectivityMore efficient core scaffold formation
Advanced Catalysis High stereocontrolAccess to specific, pure stereoisomers

Exploration of Novel Reactivity Patterns and Rearrangements

The inherent ring strain of the cyclobutane moiety makes it susceptible to a variety of ring-opening and rearrangement reactions, providing pathways to more complex molecular architectures. researchgate.net Future research will delve into harnessing this reactivity in controlled and predictable ways.

Cationic Rearrangements: Carbocation-mediated rearrangements, such as Wagner-Meerwein shifts, are known to occur in cyclobutane systems, often leading to ring expansion. msu.edu Investigating the behavior of this compound under acidic conditions could unveil pathways to functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives. For example, the Tiffeneau-Demjanov rearrangement offers a method to expand cyclic ketones, a transformation that could be adapted from this compound derivatives. msu.edu

Photoredox Catalysis: The use of photoredox catalysis has enabled novel transformations, including strain-release/ ru.nlru.nl-rearrangement cascades in strained bicyclic systems to form polysubstituted cyclobutanes. nih.govrsc.org Applying this strategy to derivatives of this compound could unlock new pathways for functionalization, creating densely substituted scaffolds that are highly valuable in drug discovery. nih.gov

Metal-Catalyzed Reactions: Transition metals can catalyze a range of rearrangements in strained ring systems. nih.gov The development of new metal-catalyzed reactions for this compound could lead to unprecedented transformations, such as controlled ring-opening, cross-coupling reactions, or isomerization to novel structures.

Advancements in Computational Modeling and Prediction for Cyclobutanol Systems

Computational chemistry is an increasingly indispensable tool for understanding and predicting chemical behavior. nih.govethz.ch For cyclobutanol systems, computational modeling can provide insights that are difficult to obtain through experimentation alone. researchgate.netuwaterloo.ca

Reaction Mechanism Elucidation: Computational models can map out the potential energy surfaces of reactions involving this compound. This allows for the detailed study of transition states and intermediates in rearrangements, helping to explain observed product distributions and predict the outcomes of new reactions. msu.eduresearchgate.net For instance, computational studies have been used to explain the origin of diastereoselectivity in rearrangement reactions of other cyclobutane systems. nih.gov

Conformational Analysis: The puckered geometry of the cyclobutane ring gives rise to distinct conformational isomers. researchgate.net Computational methods can accurately predict the relative stabilities of these conformers for this compound and its derivatives, which is crucial for understanding its biological activity and its role as a bioisostere. researchgate.netru.nl

Predictive Modeling: As computational power and algorithmic efficiency improve, it will become increasingly feasible to screen virtual libraries of this compound derivatives for desired properties. nih.gov This in silico approach can accelerate the discovery of new molecules with specific biological activities or material properties, guiding synthetic efforts toward the most promising candidates. nih.gov

Modeling ApplicationResearch Question AddressedImpact on this compound Research
Mechanism Elucidation How does a specific rearrangement occur?Rational design of new synthetic transformations
Conformational Analysis What is the 3D shape of the molecule?Understanding structure-activity relationships
Predictive Screening Which derivative has the desired property?Accelerating discovery of new applications

Discovery of Unprecedented Applications as a Synthetic Synthon

A synthon is a conceptual building block used in retrosynthetic analysis. The unique geometry and reactivity of this compound make it an attractive starting point for the synthesis of complex target molecules.

Scaffold for Complex Molecules: The cyclobutane ring can be opened under various conditions (e.g., thermal, photochemical, acidic) to yield linear chains with defined stereochemistry. researchgate.net By strategically functionalizing this compound, it can serve as a precursor to complex acyclic or larger cyclic compounds that would be difficult to synthesize otherwise.

Bioisostere and Pharmacophore: 1,3-disubstituted cyclobutanes are recognized as conformationally restricted alternatives to propyl linkers or as non-planar bioisosteres for aryl groups in drug design. researchgate.netru.nl Future research will likely see this compound and its derivatives being incorporated into new drug candidates to improve pharmacological properties such as selectivity, metabolic stability, and potency.

Access to Novel Heterocycles: Rearrangement reactions of functionalized cyclobutanol derivatives can lead to the formation of heterocyclic systems. For example, the thermal ring-opening of aminocyclobutenones (derivable from cyclobutanols) can produce β-lactams. nih.gov Exploring similar transformations starting from this compound could open doors to new families of nitrogen- or oxygen-containing heterocycles.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of fine chemicals involves moving from traditional batch processes to more controlled and efficient continuous flow systems. nih.gov

Flow Chemistry for Synthesis: Continuous flow reactors offer significant advantages in terms of heat and mass transfer, safety, and scalability. nih.govopenresearchlibrary.org Implementing the synthesis of this compound in a flow system could lead to higher yields, reduced reaction times, and safer handling of reactive intermediates. researchgate.netnih.gov Flow chemistry has already been successfully applied to the synthesis of deuterated cyclobutane derivatives, demonstrating its potential in this area. axcelead.com

Automated Synthesis Libraries: The demand for chemical diversity in drug discovery necessitates high-throughput synthesis. Automated platforms, potentially integrated with flow reactors, can be used to rapidly generate libraries of this compound derivatives. researchgate.net By varying substituents and stereochemistry, these platforms can quickly produce a wide range of compounds for biological screening, accelerating the drug discovery process.

Real-Time Analysis and Optimization: Flow systems can be readily coupled with in-line analytical techniques (e.g., NMR, IR, MS). This allows for real-time monitoring of reaction progress and facilitates rapid optimization of reaction conditions, leading to more robust and efficient synthetic protocols.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 3-phenylcyclobutanol, and how do reaction parameters (e.g., catalysts, temperature) influence yield?

  • Methodological Answer : Common synthetic approaches include [2+2] cycloaddition of styrene derivatives with ketenes or photochemical methods. For example, using phenyl-substituted alkenes under UV irradiation can form the cyclobutane ring. Yield optimization requires controlling steric effects (e.g., substituent positioning) and reaction time. Kinetic studies via gas chromatography (GC) or HPLC can monitor intermediates .
  • Key Parameters Table :

ParameterImpact on YieldAnalytical Method
TemperatureHigher yields at lower temps (reduced side reactions)DSC
CatalystLewis acids (e.g., BF₃) improve regioselectivityNMR
Solvent PolarityPolar aprotic solvents enhance ring stabilityFT-IR

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound’s structural features?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish cyclobutane ring protons (δ 1.5–2.5 ppm) and phenyl group signals (δ 6.5–7.5 ppm). Coupling constants (J) reveal ring strain (~8–12 Hz for adjacent protons) .
  • IR : Stretching frequencies for hydroxyl (∼3400 cm⁻¹) and C-O (∼1100 cm⁻¹) groups confirm alcohol functionality. Compare with computational spectra (DFT) to validate assignments .

Advanced Research Questions

Q. How do steric and electronic effects of the phenyl group in this compound influence its reactivity in ring-opening reactions?

  • Methodological Answer :

  • Steric Effects : Substituent positioning (para vs. meta) alters transition-state geometry. Use X-ray crystallography to determine spatial constraints and correlate with kinetic data (e.g., Arrhenius plots) .
  • Electronic Effects : Electron-withdrawing groups (e.g., NO₂) on the phenyl ring increase electrophilicity of the cyclobutane carbon. Electrochemical methods (cyclic voltammetry) quantify redox behavior .
    • Data Contradiction Example : Conflicting reports on regioselectivity may arise from solvent polarity variations. Replicate experiments in rigorously dried THF vs. DMF to isolate solvent effects .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding this compound’s thermal stability?

  • Methodological Answer :

  • Computational Validation : Re-optimize density functional theory (DFT) models using higher basis sets (e.g., B3LYP/6-311++G**) to account for dispersion forces in the strained ring .
  • Experimental Calibration : Perform thermogravimetric analysis (TGA) under inert atmospheres to measure decomposition temperatures. Compare with molecular dynamics simulations .

Q. How can kinetic vs. thermodynamic control be leveraged to synthesize this compound derivatives with tailored stereochemistry?

  • Methodological Answer :

  • Kinetic Control : Low-temperature conditions (−78°C) favor cis-diastereomers via fast ring closure. Monitor using cryogenic NMR .
  • Thermodynamic Control : Prolonged heating (80°C) equilibrates to trans-isomers. Use van’t Hoff plots to calculate ΔG and confirm dominance of stable conformers .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectroscopic data for this compound across different studies?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR, high-resolution MS) to confirm molecular weight and fragmentation patterns.
  • Literature Benchmarking : Compare with structurally analogous compounds (e.g., 3-methylcyclobutanol) to identify systematic errors in peak assignments .

Safety and Handling

Q. What safety protocols are critical for handling this compound in catalytic studies?

  • Methodological Answer :

  • PPE : Nitrile gloves (tested via ASTM D6978) and flame-retardant lab coats to prevent skin contact .
  • Ventilation : Use fume hoods with face velocity ≥0.5 m/s to limit airborne exposure (PAC-3 threshold: 140 mg/m³) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.